4-Phenylnicotinonitrile

Descripción

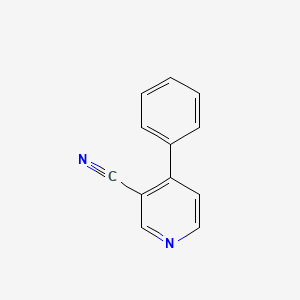

Structure

3D Structure

Propiedades

IUPAC Name |

4-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-8-11-9-14-7-6-12(11)10-4-2-1-3-5-10/h1-7,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKSTMUOXBUQHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40416000 | |

| Record name | 4-phenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39065-51-5 | |

| Record name | 4-phenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 4 Phenylnicotinonitrile Systems

Nucleophilic Substitution Reactions of Nicotinonitrile Derivatives

The presence of electron-withdrawing groups and a leaving group on the nicotinonitrile ring renders it susceptible to nucleophilic aromatic substitution (SNAr) reactions. These reactions are fundamental for introducing a variety of functional groups onto the pyridine (B92270) core. masterorganicchemistry.comyoutube.com The reactivity of the nicotinonitrile system is significantly enhanced by the presence of a good leaving group, such as a halogen, at the C2 or C6 position.

A notable example is the reactivity of 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile, a close derivative of 4-phenylnicotinonitrile. The chlorine atom at the C2 position is readily displaced by various nucleophiles. qu.edu.qaqu.edu.qa For instance, reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding hydrazino derivative. Similarly, treatment with sodium azide (B81097) results in the formation of a tetrazolopyridine derivative through a nucleophilic substitution followed by intramolecular cyclization. The reaction with urea (B33335) also proceeds via nucleophilic displacement of the chloride to yield the corresponding urea derivative. qu.edu.qa

Furthermore, the chlorine atom in 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile can be substituted by carbanions derived from compounds containing active methylene (B1212753) groups. When refluxed with active methylene compounds in dimethylformamide (DMF) with sodamide as a catalyst, the chlorine is readily replaced. qu.edu.qa

Table 1: Nucleophilic Substitution Reactions of 2-Chloro-4-phenyl-6-p-tolyl-nicotinonitrile

| Nucleophile | Reagent | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Hydrazine | Hydrazine hydrate | 2-Hydrazino-4-phenyl-6-p-tolyl-nicotinonitrile | - | - |

| Azide | Sodium azide | Tetrazolo[1,5-a]pyridin-5-yl-(4-phenyl-6-p-tolyl) | - | - |

| Urea | Urea | N-(3-cyano-4-phenyl-6-p-tolyl-pyridin-2-yl)urea | 35 | 93-95 |

Data sourced from Soliman, E. A., et al. (1988). qu.edu.qa

Cyclization Reactions Leading to Fused Heterocyclic Systems

The functional groups on the this compound core, particularly when substituted with reactive moieties, serve as handles for constructing fused heterocyclic systems. airo.co.inorganic-chemistry.org These reactions are of significant importance as they open pathways to complex polycyclic molecules with potential applications in medicinal chemistry and materials science.

The nucleophilic substitution reactions of 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile often lead directly to cyclized products. For instance, the reaction with hydrazine hydrate, followed by treatment with acetic anhydride (B1165640), results in the formation of a triazolopyridine derivative. The reaction with sodium azide is another example where the initial nucleophilic substitution is followed by an intramolecular cyclization of the resulting azide to form a fused tetrazole ring. qu.edu.qa

The versatility of the nicotinonitrile scaffold in cyclization reactions is further demonstrated by the synthesis of various fused systems from related starting materials. For example, the synthesis of fused deazapurine heterocycles can be achieved through azidation and subsequent thermal cyclization of appropriately substituted pyrimidines. nih.gov While not directly starting from this compound, these examples highlight the general propensity of the nicotinonitrile framework to undergo cyclization to form fused heterocyclic structures.

Condensation Reactions with Carbonyl Compounds

The synthesis of substituted nicotinonitriles, including this compound derivatives, often involves condensation reactions with carbonyl compounds. acsgcipr.org These reactions typically proceed through a multi-component approach where an aldehyde, a ketone, a source of cyanide (like malononitrile), and an ammonia (B1221849) source (like ammonium (B1175870) acetate) are reacted together. mdpi.comresearchgate.net

For example, the synthesis of 2-amino-4,6-diphenylnicotinonitrile derivatives is achieved through a two-step process. The first step involves the Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde (B42025) derivative under basic conditions to form a chalcone (B49325). In the second step, the chalcone is reacted with malononitrile (B47326) and ammonium acetate (B1210297) in refluxing ethanol. This sequence involves a Michael addition of the malononitrile anion to the chalcone, followed by cyclization and aromatization to yield the final 2-amino-4,6-diphenylnicotinonitrile product. mdpi.com

This synthetic strategy is highly versatile and allows for the introduction of a wide range of substituents on the phenyl rings at the C4 and C6 positions of the nicotinonitrile core by varying the starting aldehyde and acetophenone. mdpi.comresearchgate.net

Mechanistic Investigations of Organic Transformations

Understanding the mechanisms of the reactions involving this compound systems is crucial for optimizing reaction conditions and designing new synthetic routes. Key mechanistic aspects that have been investigated include cooperative vinylogous anomeric-based oxidation and the influence of stereoelectronic factors on reactivity.

Cooperative Vinylogous Anomeric-Based Oxidation Mechanisms

In the synthesis of certain nicotinonitrile derivatives, a "cooperative vinylogous anomeric-based oxidation" (CVABO) mechanism has been proposed. This mechanism is particularly relevant in multi-component reactions that lead to the formation of the aromatic pyridine ring without the need for an external oxidizing agent. The final step of the aromatization is thought to proceed through a process where stereoelectronic effects, specifically a vinylogous anomeric effect, drive the oxidation of a dihydropyridine (B1217469) intermediate to the corresponding pyridine.

Stereoelectronic Factors Influencing Reactivity

Stereoelectronic effects play a significant role in determining the reactivity and selectivity of reactions involving this compound systems. These effects arise from the spatial arrangement of orbitals and the interactions between them. For instance, in nucleophilic aromatic substitution reactions, the geometry of the approach of the nucleophile is dictated by the orbital overlap with the π-system of the pyridine ring. The presence of the phenyl group at the C4 position can influence the conformation of the molecule and, consequently, the accessibility of the reactive sites to incoming reagents. The cyano group, with its strong electron-withdrawing nature, not only activates the ring towards nucleophilic attack but also influences the electronic distribution within the entire molecule, affecting its reactivity in a predictable manner based on stereoelectronic principles.

Advanced Spectroscopic and Crystallographic Characterization Methodologies in 4 Phenylnicotinonitrile Research

Vibrational Spectroscopic Analysis for Structural Elucidation (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. For 4-phenylnicotinonitrile, the FT-IR spectrum is characterized by a series of distinct absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

Furthermore, the aromatic nature of the phenyl and pyridine (B92270) rings gives rise to characteristic C-H and C=C stretching vibrations. The aromatic C-H stretching bands are expected to appear above 3000 cm⁻¹, typically in the 3010-3120 cm⁻¹ region nih.gov. The C=C stretching vibrations within the aromatic rings are anticipated to produce a series of bands in the 1400-1600 cm⁻¹ range.

Computational studies employing Density Functional Theory (DFT) have proven effective in predicting the vibrational frequencies of organic molecules with high accuracy nih.govnih.govnih.govdoi.orgscispace.comchemrxiv.orgnih.gov. Such calculations for this compound would provide a theoretical spectrum that can aid in the assignment of experimental bands and offer a more detailed understanding of its vibrational modes.

Table 1: Expected FT-IR Vibrational Frequencies for this compound based on Analogous Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2205 - 2230 |

| Aromatic C-H | Stretching | 3010 - 3120 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-H | In-plane bending | 1000 - 1300 |

| C-H | Out-of-plane bending | 690 - 900 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum of this compound is expected to show a series of signals in the aromatic region, corresponding to the protons of the phenyl and pyridine rings. The exact chemical shifts and coupling patterns are influenced by the electronic effects of the nitrile group and the phenyl substituent.

Based on data from related structures like 2-phenylpyridine (B120327) and its derivatives, the protons on the pyridine ring are expected to resonate at lower field (higher ppm values) compared to those on the phenyl ring due to the electron-withdrawing nature of the nitrogen atom nih.gov. The protons on the phenyl ring will exhibit a complex multiplet pattern, typically in the range of 7.0-8.0 ppm. The pyridine protons will also appear as multiplets, with chemical shifts potentially extending beyond 8.5 ppm.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum of this compound will display distinct signals for each unique carbon atom in the molecule. The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-120 ppm nih.gov. The carbon atoms of the aromatic rings will resonate in the typical aromatic region of approximately 120-160 ppm. The quaternary carbons, those directly attached to the phenyl and nitrile groups, will have distinct chemical shifts that can be predicted using computational methods like the Gauge-Including Atomic Orbital (GIAO) method nih.govnih.govnih.govimist.maconicet.gov.armdpi.comyoutube.comgaussian.com.

Computational prediction of NMR spectra has become a reliable tool for structural elucidation, often providing results with high accuracy when compared to experimental data nih.govnih.gov.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) |

| ¹H-NMR | |

| Phenyl-H | 7.0 - 8.0 (m) |

| Pyridine-H | 7.5 - 9.0 (m) |

| ¹³C-NMR | |

| C≡N | 115 - 120 |

| Aromatic C | 120 - 160 |

| Quaternary C | 130 - 150 |

(m = multiplet)

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of this compound under electron ionization would likely involve the cleavage of the bond between the phenyl and pyridine rings, as well as fragmentation of the pyridine ring itself. The stability of the aromatic rings would lead to the formation of characteristic fragment ions. For instance, a fragment corresponding to the phenyl cation (C₆H₅⁺) at m/z 77 is a common observation for phenyl-substituted compounds mdpi.com. The loss of the nitrile group (CN) would result in a fragment ion at [M-26]⁺. The pyridine ring can also undergo characteristic fragmentation, leading to smaller charged species researchgate.netresearchgate.net.

Computational tools can simulate mass spectra, aiding in the interpretation of experimental data and the prediction of fragmentation pathways protpi.chbiorxiv.orgchemrxiv.orgescholarship.orgnih.govresearchgate.net.

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 180 | [M]⁺ (Molecular Ion) |

| 154 | [M-CN]⁺ |

| 103 | [C₆H₅CN]⁺ |

| 77 | [C₆H₅]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the presence of conjugated π-systems in the phenyl and pyridine rings, as well as the nitrile group, gives rise to characteristic absorption bands.

The UV-Vis spectrum is expected to show strong absorptions in the ultraviolet region, likely due to π→π* transitions within the aromatic rings protpi.chmdpi.com. The presence of the nitrile group and the conjugation between the two aromatic rings can influence the position and intensity of these absorption bands. Studies on related cyanopyridine and styrylpyridine compounds show that the maximum absorption wavelengths (λ_max) are sensitive to the electronic nature of substituents and the extent of conjugation nih.govscispace.comyoutube.commdpi.comresearchgate.netnih.govnih.govscispace.com.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra of molecules and can provide valuable insights into the nature of the electronic transitions involved nih.govnih.govresearchgate.netmdpi.com.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected λ_max (nm) |

| π→π* | 250 - 350 |

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Techniques

While a single crystal X-ray structure of this compound itself has not been reported in the reviewed literature, studies on closely related and more complex derivatives provide a strong basis for predicting its solid-state structure nih.govnih.govaalto.fiechemcom.comechemcom.comnih.govacs.orgresearchgate.netmdpi.com. For instance, the crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile reveals key features of the nicotinonitrile framework aalto.fiechemcom.com. The determination of the crystal structure involves growing a suitable single crystal, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined and refined acs.orgresearchgate.net.

Analysis of Molecular Geometry and Conformational Features

Based on the X-ray crystallographic data of analogous compounds, the this compound molecule is expected to adopt a relatively planar conformation, although some degree of torsion between the phenyl and pyridine rings is likely. The bond lengths and angles within the phenyl and pyridine rings are expected to be within the normal ranges for aromatic systems. The C-C bond connecting the two rings and the C-C≡N bond of the nitrile group will have characteristic lengths. Computational modeling can be used to predict the stable conformations and geometric parameters of the molecule in the gas phase, which can then be compared with the solid-state data obtained from X-ray diffraction nih.gov.

Table 5: Predicted Bond Lengths and Angles for this compound

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-C (phenyl-pyridine) | 1.48 - 1.50 |

| C≡N | 1.14 - 1.16 |

| Aromatic C-C | 1.38 - 1.41 |

| Aromatic C-H | 1.08 - 1.10 |

| Bond Angles (°) | |

| C-C-C (phenyl-pyridine-C) | 120 - 122 |

| C-C≡N | 178 - 180 |

Intermolecular Interactions and Crystal Packing Motifs in this compound Research

To illustrate the types of interactions that could be anticipated and are commonly observed in related nicotinonitrile derivatives, we can refer to studies on substituted this compound analogs. These studies provide a framework for understanding the potential hydrogen bonding and π-π stacking motifs that could stabilize the crystal lattice of this compound. It is crucial to note that the following discussion is based on these related compounds and serves as a theoretical guide until specific experimental data for this compound becomes available.

Hydrogen Bonding:

In the absence of strong hydrogen bond donors (like -OH or -NH2 groups) directly on the this compound molecule, conventional hydrogen bonds are not expected to be the primary drivers of its crystal packing. However, weaker C-H···N and C-H···π interactions are plausible. The nitrogen atom of the nitrile group and the pyridine ring are potential hydrogen bond acceptors, while the aromatic C-H groups of the phenyl and pyridine rings can act as weak donors.

For instance, in the crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, hydrogen bond interactions are observed to be a significant factor in the dimerization process. While this molecule has an additional amino group, which is a strong hydrogen bond donor, it highlights the capability of the nicotinonitrile framework to participate in such interactions.

Pi-Pi Stacking:

Aromatic systems, such as the phenyl and pyridine rings in this compound, are known to engage in π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of the aromatic rings, are a significant contributor to the stability of the crystal structure. The geometry of these interactions can vary, including face-to-face, parallel-displaced, and T-shaped (edge-to-face) arrangements.

In studies of related compounds like 2-methoxy-4,6-diphenylnicotinonitrile, π-π stacking is identified as a key interaction influencing the crystal's stability. Analysis of its crystal structure reveals the presence of π-π interactions, indicated by the arrangement of the aromatic rings of neighboring molecules.

Hypothetical Intermolecular Interactions in this compound:

The following table summarizes the potential intermolecular interactions in this compound, with the caveat that these are projected based on the analysis of similar structures and await experimental verification.

| Interaction Type | Potential Donor | Potential Acceptor | Expected Significance |

| C-H···N Hydrogen Bond | Aromatic C-H (Phenyl/Pyridine) | Nitrile Nitrogen | Moderate |

| C-H···N Hydrogen Bond | Aromatic C-H (Phenyl) | Pyridine Nitrogen | Moderate |

| π-π Stacking | Phenyl Ring | Phenyl Ring | High |

| π-π Stacking | Pyridine Ring | Pyridine Ring | High |

| π-π Stacking | Phenyl Ring | Pyridine Ring | High |

Further experimental investigation, specifically single-crystal X-ray diffraction analysis of this compound, is required to elucidate the precise nature of its intermolecular interactions and to confirm the dominant crystal packing motifs. Such studies would provide valuable data on bond distances, angles, and centroid-to-centroid distances of interacting aromatic rings, allowing for a definitive characterization of its solid-state structure.

Computational and Theoretical Investigations of 4 Phenylnicotinonitrile Structures

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the electronic structure and reactivity of molecules. nih.gov DFT methods are used to investigate the structural and chemical properties of nicotinonitrile derivatives, offering a balance between computational cost and accuracy. echemcom.comaalto.firesearchgate.net For substituted nicotinonitriles, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, have been successfully employed to optimize molecular structures and compute quantum global reactivity descriptors. nih.gov

Geometry Optimization and Energetic Profiles

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of 4-phenylnicotinonitrile, DFT calculations are routinely used to determine optimized molecular geometries. nih.govnih.gov These calculations provide crucial data on bond lengths, bond angles, and dihedral angles.

The energetic profile of a molecule describes the energy changes associated with different conformations or reaction pathways. While specific energetic profiles for the parent this compound are not detailed in the available literature, studies on its derivatives illustrate the methodology. For example, the steric minimized energies of various bioactive pyridine (B92270) derivatives have been calculated to understand their relative stabilities. nih.gov Such calculations are vital for predicting the most likely conformation of the molecule and understanding its thermodynamic properties.

Table 1: Illustrative Energetic Profile Data for a Phenylnicotinonitrile Derivative (Note: Data for the unsubstituted this compound is not available in the cited literature. This table illustrates the type of data obtained from such calculations for a derivative.)

| Parameter | Calculated Value |

|---|---|

| Total Energy (au) | -1086.8 |

| Dipole Moment (Debye) | 6.80 |

Dispersion-Corrected DFT (DFT-D3) Studies

Standard DFT functionals can sometimes inadequately describe non-covalent interactions, such as van der Waals forces or dispersion interactions, which are crucial for understanding the stability of molecular crystals and complexes. To address this, dispersion corrections can be added to the DFT calculations. The DFT-D3 method is a popular approach for this purpose. echemcom.comrsc.org

In studies of substituted this compound, DFT-D3 calculations have been applied to investigate structural and chemical properties, particularly in the solid state. echemcom.comaalto.firesearchgate.net These studies have shown that dispersion forces have a significant effect on the stability of the crystal structure of these compounds. echemcom.com The inclusion of dispersion corrections leads to a more accurate prediction of intermolecular interactions and, consequently, a better agreement between calculated and experimental crystal structures.

Quantum Chemical Calculations for Molecular Properties and Stability

Quantum chemical calculations provide a wealth of information about the fundamental properties and stability of molecules. nih.govresearchgate.net For derivatives of this compound, these calculations have been used to determine various electronic properties that are key to understanding their reactivity and potential applications. nih.govechemcom.com

Parameters such as ionization potential, electron affinity, chemical hardness, and electronegativity are calculated to provide a quantitative measure of a molecule's stability and reactivity. mdpi.com For instance, a molecule with a large gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is generally considered to have high kinetic stability and low chemical reactivity. mdpi.com These calculations are instrumental in structure-activity relationship (SAR) studies, where the biological activity of a compound is correlated with its structural and electronic properties. nih.gov

Table 2: Illustrative Global Reactivity Descriptors for a Phenylnicotinonitrile Derivative (Note: Data for the unsubstituted this compound is not available in the cited literature. This table illustrates the type of data obtained from such calculations for a derivative.)

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (IP) | 7.7691 |

| Chemical Hardness (η) | 7.3759 |

| Electronegativity (χ) | -4.0812 |

| Electrophilicity Index (ω) | 1.1290 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. researchgate.net It is widely used to calculate vertical excitation energies, which correspond to the absorption of light, and to predict UV-Vis absorption spectra. researchgate.net For derivatives of this compound, TD-DFT calculations have been employed to understand their photophysical properties. These studies provide insights into the nature of electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different molecular fragments.

Molecular Electrostatic Potential (ESP) Analysis

The Molecular Electrostatic Potential (ESP) is a valuable tool for understanding and predicting the reactive behavior of molecules. researchgate.netavogadro.ccdeeporigin.com It is a plot of the electrostatic potential on the electron density surface of a molecule. The ESP map reveals regions of the molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netavogadro.cc

These maps are used to identify the sites that are most likely to be involved in electrophilic or nucleophilic attacks. researchgate.net For example, regions of negative potential are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack. In the context of this compound and its derivatives, ESP analysis can help in understanding intermolecular interactions, such as hydrogen bonding, and in predicting how the molecule might interact with a biological target or another reactant. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Correlation

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. mdpi.comnih.gov

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. nih.govwuxibiology.comresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov In studies of this compound derivatives, HOMO-LUMO analysis is used to correlate the electronic structure with observed chemical and biological activity. nih.gov For instance, the HOMO-LUMO gap can be used to rationalize the outcomes of chemical reactions or to explain the potency of a series of related compounds in a biological assay.

Table 3: Illustrative Frontier Molecular Orbital Energies for a Phenylnicotinonitrile Derivative (Note: Data for the unsubstituted this compound is not available in the cited literature. This table illustrates the type of data obtained from such calculations for a derivative.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.56 |

| LUMO | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.06 |

Supramolecular Chemistry and Noncovalent Interactions in Nicotinonitrile Systems

Principles of Supramolecular Self-Assembly

Supramolecular self-assembly is the spontaneous organization of molecules into ordered structures through noncovalent interactions. acs.org This process is driven by the minimization of free energy and is highly dependent on the molecular structure and the environment. The key principles governing this phenomenon include molecular recognition, where molecules selectively bind to one another based on complementary shapes, sizes, and chemical functionalities, and the cooperativity of multiple noncovalent interactions.

In the case of 4-Phenylnicotinonitrile, its structure, featuring a phenyl ring, a pyridine (B92270) ring, and a nitrile group, provides multiple sites for noncovalent interactions. These include hydrogen bonding, π-π stacking, and electrostatic interactions, which collectively guide the molecule's assembly into larger, ordered architectures in the solid state. The final supramolecular structure is a result of a delicate balance between these various attractive and repulsive forces. The process can be thought of as a hierarchical assembly, where molecules first form small aggregates, which then grow into larger, more complex structures. acs.org

Role of Nonclassical Hydrogen Bonds in Crystal Engineering (C-H···O, C-H···N)

Crystal engineering is the design and synthesis of crystalline solids with desired properties, and it heavily relies on the control of intermolecular interactions. While classical hydrogen bonds (O-H···O, N-H···O) are strong and directional, nonclassical or weak hydrogen bonds, such as C-H···O and C-H···N, have also been recognized as significant forces in the formation of molecular crystals. rsc.orgrsc.org These interactions, although weaker, are numerous in organic molecules and can collectively play a decisive role in determining the crystal packing.

For this compound, the presence of aromatic C-H bonds and the nitrogen atom of the pyridine ring, as well as the nitrile group, creates the potential for multiple C-H···N hydrogen bonds. The nitrogen atom in the pyridine ring and the nitrile nitrogen can act as hydrogen bond acceptors, interacting with the hydrogen atoms of the phenyl and pyridine rings of neighboring molecules. These interactions, characterized by their directionality, contribute to the formation of specific synthons, which are structural units formed by intermolecular interactions. The prevalence of these weak hydrogen bonds in aza-heterocycles is a known factor in their crystal packing. rsc.org

Below is a table detailing typical parameters for C-H···N hydrogen bonds found in organic crystals.

| Interaction Type | Donor-Acceptor Distance (Å) | H···Acceptor Distance (Å) | Angle (°) | Energy (kcal/mol) |

| C-H···N | 3.25 - 3.28 | 2.17 - 2.21 | ~173 - 177 | Weak (< 4) |

Note: The data in this table represents typical values for C-H···N interactions and not specific experimental values for this compound. acs.orgwikipedia.org

Pi-Pi Stacking and Aromatic Interactions in Solid-State Architectures

Pi-pi (π-π) stacking is a noncovalent interaction that occurs between aromatic rings. This interaction is fundamental to the structure of many biological systems and synthetic materials. nih.govweizmann.ac.il The geometry of π-π stacking can vary, with the most common arrangements being face-to-face (sandwich) and edge-to-face (T-shaped), as well as parallel-displaced. stfc.ac.uk The strength and geometry of these interactions are influenced by the electronic nature of the aromatic rings and the presence of substituents.

The molecular structure of this compound, containing both a phenyl and a pyridine ring, makes it an ideal candidate for significant π-π stacking interactions in the solid state. These interactions can occur between the phenyl rings of adjacent molecules, the pyridine rings, or between a phenyl and a pyridine ring. The specific arrangement will depend on the electrostatic potential surfaces of the rings, aiming to minimize repulsion and maximize attraction. These stacking interactions often lead to the formation of columnar or layered structures within the crystal lattice. mdpi.comresearchgate.net

The following table summarizes key geometrical parameters used to describe π-π stacking interactions between aromatic rings.

| Parameter | Description | Typical Range (Å or °) |

| Interplanar Distance | The perpendicular distance between the planes of the two aromatic rings. | 3.3 - 3.8 Å |

| Centroid-to-Centroid Distance | The distance between the geometric centers of the two aromatic rings. | 3.5 - 5.5 Å |

| Slip Angle | The angle between the vector connecting the centroids and the normal to the ring plane. | Varies with stacking mode |

| Dihedral Angle | The angle between the planes of the two aromatic rings. | 0 - 90° |

Note: This table provides typical geometrical parameters for π-π stacking interactions and not specific experimental data for this compound. nih.govresearchgate.net

Applications in Advanced Materials Science Research

Investigations in Dye-Sensitized Solar Cell (DSSC) Sensitizer (B1316253) Architectures

Dye-sensitized solar cells (DSSCs) represent a promising and cost-effective alternative to conventional silicon-based photovoltaic devices. The efficiency of a DSSC is heavily reliant on the properties of the sensitizing dye, which is responsible for absorbing sunlight and initiating the process of converting light energy into electrical energy. Organic dyes, in particular, are the subject of extensive research due to their high molar extinction coefficients, low cost, and the tunability of their molecular structures.

While direct and extensive studies specifically focusing on 4-Phenylnicotinonitrile as a primary sensitizer in DSSCs are not widely documented in the reviewed literature, the broader class of nicotinonitrile derivatives has shown potential in this area. For instance, research into 2-oxonicotinonitrile derivatives has highlighted their applicability in DSSCs. nih.gov The nicotinonitrile scaffold, with its electron-withdrawing cyano group and aromatic pyridine (B92270) ring, provides a fundamental structure that can be chemically modified to optimize the photophysical and electrochemical properties required for an efficient sensitizer. These properties include a broad absorption spectrum, appropriate energy levels for electron injection into the semiconductor (typically TiO2) and regeneration by the electrolyte, and high stability under operating conditions. The phenyl substituent in this compound could be further functionalized to enhance these characteristics, suggesting a potential avenue for future research in the design of novel DSSC sensitizers.

Research on Corrosion Inhibition Mechanisms and Surface Adsorption Phenomena

The prevention of metal corrosion is a critical challenge in numerous industries. Organic molecules can act as effective corrosion inhibitors by adsorbing onto the metal surface and forming a protective barrier against corrosive agents. The effectiveness of these inhibitors is largely dependent on their molecular structure, which dictates their ability to adsorb onto the metal surface.

Nicotinonitrile derivatives have emerged as a promising class of corrosion inhibitors. A study on a novel eco-friendly nicotinonitrile derivative for carbon steel in an acidic medium demonstrated significant inhibitive efficiency. dntb.gov.ua The proposed mechanism involves the adsorption of the inhibitor molecules onto the steel surface. This adsorption is facilitated by the presence of heteroatoms (nitrogen in the pyridine ring and the nitrile group) and the π-electrons of the aromatic system. These features allow the molecule to interact with the vacant d-orbitals of the iron atoms on the steel surface, leading to the formation of a stable, protective film. This film acts as a barrier, hindering the dissolution of the metal and the evolution of hydrogen, which are the primary processes in acid corrosion. The adsorption process is a complex phenomenon that can involve both physical adsorption (physisorption), based on electrostatic interactions, and chemical adsorption (chemisorption), involving the formation of coordinate bonds. The planarity of the aromatic rings in compounds like this compound would further promote effective surface coverage.

Fluorescent Material Research: Photophysical Principles and Performance

The inherent fluorescence of certain organic compounds makes them valuable for a range of applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The photophysical properties of these materials, such as their absorption and emission wavelengths, quantum yield, and Stokes shift, are highly dependent on their molecular structure and the surrounding environment.

Research into compounds structurally related to this compound, specifically 2-amino-4,6-diphenylnicotinonitriles, has provided significant insights into the fluorescence behavior of this class of molecules. mdpi.com These studies have systematically investigated the influence of both the solvent environment and the nature of substituents on the phenyl rings on the compound's fluorescence properties.

Solvent Effects on Emission Maxima

The polarity of the solvent can have a profound effect on the fluorescence emission of a molecule. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the fluorophore by the solvent molecules. In the case of 2-amino-4,6-diphenylnicotinonitrile derivatives, studies have shown that the emission maximum (λmax) shifts depending on the solvent used. mdpi.com This indicates that the excited state of the molecule has a different dipole moment than the ground state, leading to reorientation of the surrounding solvent molecules before emission occurs. The extent of this shift provides valuable information about the electronic nature of the excited state.

The following interactive table displays the fluorescence emission maxima of a representative 2-amino-4,6-diphenylnicotinonitrile derivative in various solvents, illustrating the impact of the solvent environment on its photophysical properties.

| Solvent | Emission Maximum (nm) |

| Toluene | 394 |

| Tetrahydrofuran (THF) | 405 |

| Dichloromethane (DCM) | 427 |

| Dimethyl sulfoxide (B87167) (DMSO) | 412 |

| Methanol (MeOH) | 416 |

| Data sourced from a study on 2-amino-4,6-diphenylnicotinonitriles. mdpi.com |

Substituent Effects on Fluorescence Properties

The introduction of different functional groups (substituents) onto the phenyl rings of the core nicotinonitrile structure can significantly alter its fluorescence properties. These substituents can be either electron-donating or electron-withdrawing, and their position on the ring also plays a crucial role. These modifications can influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the energy of the electronic transitions and, consequently, the absorption and emission wavelengths.

For instance, in the study of 2-amino-4,6-diphenylnicotinonitriles, the introduction of methoxy (B1213986) groups (-OCH3), which are electron-donating, at different positions on the phenyl rings resulted in shifts in the emission maxima. mdpi.com These shifts can be either to shorter wavelengths (blue shift or hypsochromic shift) or to longer wavelengths (red shift or bathochromic shift) depending on the specific position and interplay of electronic effects. This ability to tune the fluorescence color by chemical modification is a key advantage in the design of new fluorescent materials for specific applications.

The interactive table below details the effect of methoxy substituents on the fluorescence emission maximum of 2-amino-4,6-diphenylnicotinonitrile in methanol.

| Compound | Substituent(s) | Emission Maximum (nm) |

| Unsubstituted | None | 416 |

| Compound 2 | 3-methoxy on ring A | 415 |

| Compound 4 | 3-methoxy on ring A and 4-methoxy on ring B | 410 |

| Compound 5 | 4-methoxy on ring A | 411 |

| Data sourced from a study on 2-amino-4,6-diphenylnicotinonitriles in methanol. mdpi.com |

Future Research Directions and Emerging Trends in 4 Phenylnicotinonitrile Chemistry

Development of Novel Catalytic Systems for Efficient Nicotinonitrile Synthesis

The synthesis of the nicotinonitrile scaffold is a cornerstone of pyridine (B92270) chemistry. While traditional methods exist, current research is intensely focused on creating more efficient, atom-economical, and environmentally benign catalytic systems. acsgcipr.org The drive is toward processes that offer high yields and selectivity under mild conditions, often minimizing waste and energy consumption. sciencedaily.com

Emerging trends in this area include:

Metal-Catalyzed Cycloadditions: Transition-metal catalysis, particularly [2+2+2] cycloadditions of alkynes and nitriles, provides a powerful and convergent route to substituted pyridines. acsgcipr.org While historically challenged by enthalpy and entropy barriers, metal catalysts can offer lower energy pathways for these transformations. acsgcipr.org

Heterogeneous Catalysis: The use of solid catalysts, such as modified zeolites (e.g., ZSM-5) and nanomagnetic metal-organic frameworks (MOFs), is gaining traction. researchgate.netacs.org These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recyclability, and high stability. sciencedaily.comacs.org For instance, alumino-silicates are known to be active in converting carbonyl compounds and ammonia (B1221849) into pyridine bases. researchgate.net Recently, a novel nanomagnetic metal-organic framework, Fe3O4@MIL-53(Al)-N(CH2PO3)2, has been successfully employed for the synthesis of a wide array of nicotinonitrile derivatives under solvent-free conditions. acs.org

Synergistic Catalysis: The combination of multiple catalytic modes in a single pot is a powerful strategy. For example, a redox-neutral condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes can be synergistically catalyzed by a copper(I) salt and a secondary ammonium (B1175870) salt to produce a variety of substituted pyridines. organic-chemistry.org

Oxidative Ammonolysis: This process offers an effective pathway for synthesizing pyridinecarboxylic acid nitriles from alkylpyridines. researchgate.net Research has demonstrated the potential of converting nicotine (B1678760) from tobacco waste into nicotinonitrile using oxide catalysts, such as those based on vanadium pentoxide and titanium dioxide. researchgate.net

Interactive Table: Novel Catalytic Systems for Nicotinonitrile Synthesis

| Catalytic System | Description | Key Advantages |

|---|---|---|

| Transition-Metal Catalysis | Utilizes metals like Rhodium, Iron, or Ruthenium to catalyze [2+2+2] cycloadditions of simple precursors like alkynes and nitriles. acsgcipr.org | High atom economy, convergent synthesis. acsgcipr.org |

| Nanomagnetic MOFs | Employs Metal-Organic Frameworks with magnetic cores (e.g., Fe3O4) as reusable heterogeneous catalysts. acs.org | Easy separation and recovery, high stability, suitable for green chemistry applications. sciencedaily.comacs.org |

| Modified Zeolites | Uses alumino-silicates like ZSM-5, sometimes modified with metal ions, to catalyze the cyclization of aldehydes and ammonia. researchgate.net | Active for gas-phase reactions, acidity can be tuned to control reactivity. researchgate.net |

| Synergistic Cu(I)/Amine Catalysis | A dual catalytic system merging iminium catalysis with the redox activity of a copper catalyst for modular pyridine synthesis. organic-chemistry.org | Mild reaction conditions, broad functional group tolerance. organic-chemistry.org |

Exploration of New Reactivity Patterns and Complex Synthetic Transformations

Beyond its synthesis, a significant area of future research lies in exploring the reactivity of the 4-phenylnicotinonitrile core to build more complex and functionally diverse molecules. The pyridine ring, while aromatic, can be induced to undergo a variety of transformations that unlock novel chemical space.

Key research directions include:

Catalytic Dearomatization: The stereoselective dearomatization of pyridines is a powerful strategy for creating complex, three-dimensional structures like dihydropyridines and piperidines from flat, aromatic precursors. mdpi.com Both transition-metal catalysis and organocatalysis have been successfully employed to achieve enantioselective dearomatization by adding nucleophiles to activated pyridinium (B92312) salts. mdpi.comrsc.org This opens pathways to chiral molecules with significant potential in medicinal chemistry.

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds of the pyridine ring is a highly sought-after transformation due to its efficiency and atom economy. While the inherent electronics of the pyridine nitrogen often direct reactivity to the C2 and C6 positions, methods are being developed for more challenging distal C-H functionalization, including at the C4 position. digitellinc.com

Skeletal Remodeling: An emerging and transformative strategy involves the skeletal remodeling of the pyridine ring itself. A Lewis acid-catalyzed nitrogen atom transposition has been developed that can convert pyridines into anilines, representing a fundamental shift in the heterocyclic core. researchgate.net

Ring Transformation Reactions: Nucleophilic-type ring transformations offer another route to novel heterocyclic systems. These reactions often proceed through an addition of nucleophile–ring opening–ring closure (ANRORC) mechanism, allowing for the conversion of one heterocyclic system into another. nih.gov

These advanced synthetic transformations are critical for generating novel derivatives of this compound that can be screened for a wide range of biological activities, from anticancer to antimicrobial applications. nih.govnih.gov

Advanced Computational Modeling for Structure-Property Relationship Predictions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules like this compound. Advanced computational models allow researchers to investigate structure-property relationships, rationalize experimental outcomes, and guide the design of new derivatives with enhanced properties.

Future applications in this area will likely focus on:

Predicting Reactivity and Nucleophilicity: DFT calculations can be used to determine electron distribution, HOMO-LUMO energy gaps, and other parameters that govern a molecule's reactivity. researcher.life Such studies can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic efforts. researcher.life For example, DFT has been used to examine the nucleophilicity of various substituted pyridines, leading to the prediction of new molecules with enhanced nucleophilic character. researcher.life

Elucidating Electronic and Optical Properties: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Visible) and investigate intramolecular charge transfer (ICT) mechanisms. tandfonline.com This is crucial for designing molecules with specific optical properties, such as those for non-linear optical (NLO) applications. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): By developing mathematical models that correlate structural features with biological activity, QSAR studies can predict the potency of new, unsynthesized derivatives. Computational methods are used to calculate molecular descriptors which are then used to build predictive models, accelerating the drug discovery process.

Investigating Molecular Interactions: Computational docking studies can simulate the interaction between a molecule and a biological target, such as a protein receptor. nih.gov This provides insights into the binding mode and affinity, helping to explain the biological activity of nicotinonitrile derivatives and guiding the design of more potent inhibitors.

Interactive Table: Computational Methods in Nicotinonitrile Research

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation. researcher.lifetandfonline.com | Molecular stability, bond lengths/angles, HOMO-LUMO gaps, nucleophilicity. researcher.lifetandfonline.com |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra. tandfonline.com | UV-Visible spectra, intramolecular charge transfer (ICT), non-linear optical (NLO) response. tandfonline.com |

| QSAR Modeling | Correlating chemical structure with biological activity. | Predictive models for biological potency (e.g., pEC50). |

| Molecular Docking | Simulating ligand-receptor interactions. nih.gov | Binding affinity, binding mode, key intermolecular interactions (e.g., hydrogen bonds). |

Design of Supramolecular Architectures with Tunable Properties for Specific Applications

Crystal engineering and supramolecular chemistry offer pathways to assemble this compound molecules into highly ordered, functional materials. nih.gov By controlling the non-covalent interactions between molecules, such as hydrogen bonding and π-π stacking, it is possible to create architectures with properties tailored for specific applications. researchgate.net

Emerging trends in this field include:

Metal-Organic Frameworks (MOFs): Nicotinonitrile and its derivatives can act as organic ligands that coordinate with metal ions to form MOFs. acs.orgjlu.edu.cn These crystalline materials are known for their high porosity and tunable structures. chemrxiv.org By carefully selecting the metal ions and the organic linker (e.g., a functionalized nicotinonitrile), researchers can design MOFs for applications in gas storage, catalysis, and drug delivery. chemrxiv.orgnih.gov For example, stable MOFs have been constructed using Group 4 metals like Zr and Ti, which are attractive due to their stability and low toxicity. nih.govnih.gov

Co-crystals: Through crystal engineering, this compound can be combined with other molecules (coformers) to create co-crystals with modified physicochemical properties. researchgate.net This approach is particularly relevant in the pharmaceutical industry, where co-crystallization can improve a drug's solubility, stability, and bioavailability without altering its covalent structure. nih.gov The design of these structures relies on understanding and utilizing robust intermolecular interactions, or supramolecular synthons. nih.gov

Hydrogen-Bonded Frameworks (HBFs): In the absence of metal ions, molecules with appropriate functional groups can self-assemble into extended networks through strong and directional hydrogen bonds. mdpi.com The nitrile and pyridine nitrogen of this compound can act as hydrogen bond acceptors, enabling the formation of complex supramolecular architectures. researchgate.net These materials are being explored for applications such as direct air capture of CO2. mdpi.com

Q & A

Advanced Research Question

- Antimicrobial Activity : Agar diffusion assays against bacterial/fungal strains (e.g., S. aureus, E. coli) with MIC (Minimum Inhibitory Concentration) determination.

- Enzyme Inhibition : Fluorescence-based assays for carbonic anhydrase (CA) isoforms (e.g., hCA IX/XII) to calculate inhibition constants (Ki values: 1.2–78.9 µM) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes and structure-activity relationships (SAR) .

How do researchers resolve contradictions in reported bioactivity data for this compound compounds?

Advanced Research Question

Discrepancies arise from assay variability (e.g., bacterial strain differences) or synthetic impurities. Solutions include:

- Standardizing protocols (e.g., CLSI guidelines for antimicrobial testing).

- Replicating studies with purified compounds under controlled conditions.

- Statistical validation (e.g., t-tests for IC50 comparisons) .

What strategies guide SAR studies of this compound derivatives?

Advanced Research Question

- Substituent Variation : Introducing electron-withdrawing/donating groups (e.g., methoxy, nitro) at phenyl or pyridine rings.

- Bioisosteric Replacement : Replacing nitrile with thiocyanate to modulate lipophilicity.

- Pharmacophore Mapping : Identifying critical moieties (e.g., 2-amino group) for CA inhibition using 3D-QSAR models .

What green chemistry approaches improve the synthesis of this compound derivatives?

Basic Research Question

Microwave-assisted synthesis reduces energy consumption and solvent volume. Catalytic systems (e.g., iodine in diglyme) minimize waste. Solvent-free mechanochemical methods are under exploration for scalability .

How are enzyme inhibition experiments designed for this compound derivatives?

Advanced Research Question

- Assay Design : Steady-state kinetics (Km/Vmax determination) with recombinant CA isoforms.

- Controls : Include acetazolamide as a positive control.

- Data Analysis : Lineweaver-Burk plots to identify inhibition type (competitive/uncompetitive) .

What challenges arise in purifying this compound derivatives, and how are they mitigated?

Basic Research Question

Challenges include low solubility and co-elution of regioisomers. Solutions:

- Gradient column chromatography with silica gel (hexane/ethyl acetate).

- Recrystallization using ethanol/water mixtures.

- Purity validation via HPLC (>95%) .

How can computational methods predict the reactivity of this compound in novel reactions?

Advanced Research Question

DFT-based Fukui indices identify electrophilic/nucleophilic sites. Molecular dynamics simulations model solvent effects. Transition state analysis (e.g., Gaussian 09) predicts regioselectivity in cycloaddition reactions .

What best practices ensure reproducibility in this compound research?

Basic Research Question

- Detailed Protocols : Document catalyst loading, temperature ramps, and purification steps.

- Data Sharing : Deposit spectral data in repositories (e.g., Cambridge Crystallographic Database).

- Adherence to Guidelines : Follow NIH preclinical reporting standards for assay transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.